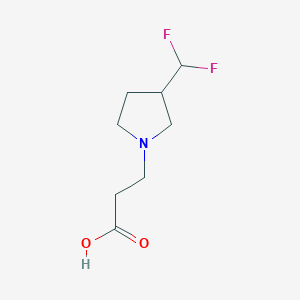
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile
Descripción general
Descripción
The compound “2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile” is a complex organic molecule that contains a pyrazole ring, a thiophene ring, and a nitrile group. The pyrazole ring is a five-membered ring with two nitrogen atoms, the thiophene ring is a five-membered ring with one sulfur atom, and the nitrile group consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with the nitrile group. The cyclopropylmethyl group would be attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-deficient nitrile group. The pyrazole ring could also participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Antioxidant Activity
A derivative of the pyrazolo[3,4-d]pyrimidin-4-one moiety, closely related to the chemical structure , was found to be a key intermediate in synthesizing various heterocycles, including pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. Some of these synthesized compounds displayed antioxidant activity comparable to ascorbic acid, highlighting their potential utility in therapeutic or protective roles against oxidative stress-related damage (El‐Mekabaty, 2015).
Antitumor Agents
In the realm of cancer research, a new series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, structurally similar to the query chemical, were synthesized and evaluated for their anti-tumor activities. These compounds showed promising activities against hepatocellular carcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Anticancer Activities
Another study focused on synthesizing and characterizing new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile, which is structurally akin to the compound . These newly synthesized compounds were evaluated for their antibacterial and antitumor activities, offering insights into their potential use in treating various microbial infections and cancer (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Antidepressant Activity
In the field of mental health, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, structurally related to the compound , were synthesized and evaluated for their antidepressant activity. These compounds showed promising results in reducing immobility time in force swimming and tail suspension tests, suggesting their potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-6-5-11-8-12(13-2-1-7-17-13)15-16(11)9-10-3-4-10/h1-2,7-8,10H,3-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMSYZKTZJQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



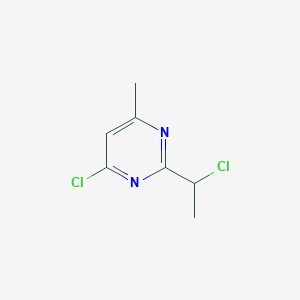
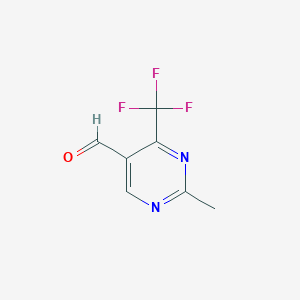
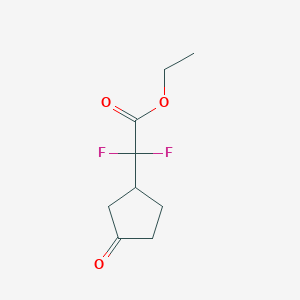
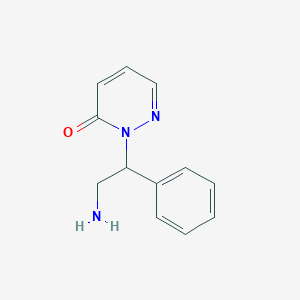
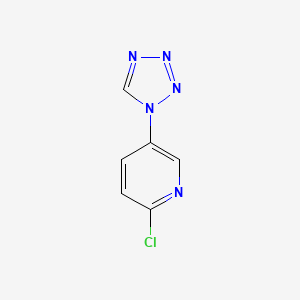
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)

![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)

![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)

